Diethyl oxalacetate sodium salt

Solubility Biochemical Assays Formulation

Solid sodium enolate (CAS 52980-17-3) with slight water solubility (1.2 g/L) enabling direct aqueous use—unlike liquid free ester. Essential for oxaloacetate generation, malic enzyme inhibition (IC50 ~2.5 mM), and heterocyclic synthesis. Free-flowing crystalline powder ensures precise weighing and long-term stability under inert gas. Choose this salt for reproducible biochemical assays and organic reactions.

Molecular Formula C8H11O5.Na
Molecular Weight
CAS No. 52980-17-3
Cat. No. B1164895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl oxalacetate sodium salt
CAS52980-17-3
SynonymsOxalacetic acid diethyl ester sodium salt
Molecular FormulaC8H11O5.Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Oxalacetate Sodium Salt (CAS 52980-17-3) – A Defined Oxaloacetate Analog for Specialized Synthesis and Enzyme Studies


Diethyl oxalacetate sodium salt (also known as sodium diethyl oxalacetate; CAS 52980-17-3 and 40876-98-0) is the sodium enolate salt of the β-ketoester diethyl oxalacetate. This compound exists as a beige to light orange crystalline powder with a molecular formula of C8H11NaO5 (molecular weight 210.16 g/mol) . In contrast to the free ester form (diethyl oxalacetate, CAS 108-56-5), which is a liquid and insoluble in water, the sodium salt is a solid that demonstrates slight water solubility (1.2 g/L at 25°C) and requires storage under inert gas due to its moisture sensitivity . Its primary utility is as a stable and readily purified precursor for generating oxaloacetic acid in situ and as a versatile nucleophile in organic synthesis for constructing complex heterocycles .

Diethyl Oxalacetate Sodium Salt vs. Free Ester: Why Direct Substitution Compromises Experimental Outcomes


Substituting the sodium salt (CAS 52980-17-3) with the free ester diethyl oxalacetate (CAS 108-56-5) in aqueous biochemical assays or synthetic protocols is not equivalent and often leads to experimental failure. The free ester is practically insoluble in water and is a liquid at room temperature, making it incompatible with standard aqueous biological buffers and solid-phase handling . In contrast, the sodium salt offers a distinct physicochemical profile: it is a free-flowing, solid crystalline powder that can be accurately weighed for quantitative experiments and demonstrates slight water solubility (1.2 g/L at 25°C), enabling its direct use as a precursor for oxaloacetate generation in aqueous enzymatic or cell-based studies . Furthermore, the solid sodium salt form is more stable for long-term storage compared to the hygroscopic liquid ester, which is prone to oxidation and hydrolysis, ensuring better reproducibility in both synthetic and biological applications .

Quantitative Differentiation: Head-to-Head Performance Data for Diethyl Oxalacetate Sodium Salt


Solubility and Physical Form: Solid Salt vs. Liquid Ester

The sodium salt (CAS 52980-17-3) is a solid crystalline powder with slight water solubility (1.2 g/L at 25°C), enabling accurate weighing and direct use in aqueous media. The free ester (CAS 108-56-5) is a liquid that is insoluble in water, requiring organic solvents for dissolution, which can denature enzymes or interfere with aqueous-based assays .

Solubility Biochemical Assays Formulation Weighing

Potency in Human m-NAD(P)-ME Allosteric Inhibition

Diethyl oxalacetate sodium salt functions as an allosteric inhibitor of human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME). It demonstrates an IC50 of approximately 2.5 mM [1]. Critically, at a concentration of 3 mM, it reduces the relative specific activity of the wild-type enzyme to 0.31 ± 0.03, confirming its potency as an allosteric modulator. In comparison, the natural substrate oxaloacetate exhibits no inhibition (relative activity of 1.00 ± 0.03), highlighting the compound's specific inhibitory mechanism distinct from substrate competition [2].

Enzyme Inhibition Allosteric Regulation Malic Enzyme Cancer Metabolism

Competitive Inhibition of Plant PEP Carboxylase (Ki Determination)

The compound acts as a competitive inhibitor of maize leaf phosphoenolpyruvate carboxylase (PEPC) with respect to the substrate phosphoenolpyruvate (PEP). The inhibition is mediated by the enol tautomer of the oxalacetate analog, which exhibits an average Ki of 4 µM across a physiological pH range [1]. This demonstrates a high affinity for the enzyme's active site, providing a well-defined tool for probing PEPC function and the C4 photosynthetic pathway.

Enzyme Kinetics Plant Biochemistry Competitive Inhibition C4 Photosynthesis

Improved Manufacturing Purity and Processability

The patented reverse-addition process (US 4,902,819) for synthesizing this sodium salt yields a free-flowing, solid product that is easily separable and purified by simple filtration, in contrast to prior art methods which resulted in an unfilterable, solid mass that clogged equipment [1]. This process enables industrial-scale production of a high-purity solid (≥95.0% by titration ), a critical advantage for procurement in research and manufacturing where handling liquid, sticky, or impure reagents is cost-prohibitive and introduces variability.

Process Chemistry Scalability Solid-Phase Handling Purity

Validated Application Scenarios for Diethyl Oxalacetate Sodium Salt


Cancer Metabolism Research: Allosteric Probe for Human m-NAD(P)-ME

This compound is directly applicable as a selective allosteric inhibitor of human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME), a key enzyme in cancer cell metabolism. With a confirmed IC50 of ~2.5 mM and ability to reduce enzyme activity to 31% at 3 mM, it serves as a critical tool for validating m-NAD(P)-ME as a therapeutic target and for studying metabolic flux in cancer models [1].

Plant Physiology & Bioengineering: Dissecting C4 Photosynthetic Pathways

Its defined competitive inhibition of phosphoenolpyruvate carboxylase (PEPC) with an average Ki of 4 µM (for the active enol tautomer) makes it an essential reagent for plant biologists investigating carbon fixation efficiency. It can be used in enzyme assays and leaf tissue studies to modulate C4 cycle activity and analyze metabolic regulation in crops like maize [2].

Organic & Medicinal Chemistry: Precursor for Heterocyclic Synthesis

The sodium salt is a superior nucleophile for constructing nitrogen-containing heterocycles. It has been successfully employed in the synthesis of complex structures such as 7-fluoro-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid ethyl ester and spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives. Its solid, free-flowing nature facilitates precise stoichiometric control in these reactions, improving yield and reproducibility compared to liquid ester alternatives .

In Situ Generation of Oxaloacetic Acid in Aqueous Systems

The slight water solubility (1.2 g/L) and sodium enolate structure of this compound make it an ideal precursor for generating oxaloacetic acid in aqueous biochemical assays or cell culture media. This avoids the handling issues of the unstable free acid or the water-insoluble free ester, providing a more consistent and reproducible source of this critical TCA cycle intermediate for enzymology and metabolomics studies .

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